![molecular formula C20H22ClN7OS B563626 N-Deshydroxyethyl Dasatinib-d8 CAS No. 1189998-96-6](/img/structure/B563626.png)
N-Deshydroxyethyl Dasatinib-d8
描述
N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib. This compound is primarily used in scientific research, particularly in the study of kinase inhibitors and their applications in cancer treatment. The molecular formula of this compound is C20H14D8ClN7OS, and it has a molecular weight of 452.00 .
作用机制
Target of Action
N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib . The primary targets of this compound are the ABL tyrosine kinase and the IAP ligand . ABL tyrosine kinase is a protein that plays a crucial role in cell division and is often found in an abnormal form in certain types of cancer . The IAP ligand is a protein that inhibits apoptosis, or programmed cell death .
Mode of Action
This compound, being a derivative of Dasatinib, acts as a ligand that binds to the ABL tyrosine kinase . This compound forms a molecule known as a SNIPER (Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers) by binding to the IAP ligand via a linker . The formation of the SNIPER molecule leads to the degradation of ABL .
Biochemical Pathways
The biochemical pathway affected by this compound involves the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of this compound is the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .
生化分析
Biochemical Properties
N-Deshydroxyethyl Dasatinib-d8 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the ABL protein . The nature of these interactions involves the formation of a SNIPER molecule, which leads to the degradation of ABL .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily through its influence on the ABL protein . By degrading ABL, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the IAP ligand . This interaction forms a SNIPER molecule that leads to the degradation of ABL, influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the ABL protein . This interaction can potentially affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Deshydroxyethyl Dasatinib-d8 involves the deuteration of N-Deshydroxyethyl Dasatinib. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: N-Deshydroxyethyl Dasatinib-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
Pharmacokinetic Studies
N-Deshydroxyethyl Dasatinib-d8 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dasatinib. The presence of deuterium allows for improved tracking of the compound within biological systems.
Parameter | Description |
---|---|
Absorption | Analyzed through plasma concentration profiles |
Distribution | Evaluated using compartmental models |
Metabolism | Investigated via metabolic pathway tracing |
Excretion | Studied through urine and fecal analysis |
Metabolic Pathway Tracing
The compound serves as a valuable tracer in metabolic studies, allowing researchers to trace the metabolic pathways of Dasatinib. This application is crucial for understanding how Dasatinib interacts with various biological targets.
Analytical Chemistry
In analytical chemistry, this compound is employed as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling aids in elucidating molecular structures and dynamics.
Technique | Application |
---|---|
NMR Spectroscopy | Structure elucidation |
Mass Spectrometry | Quantitative analysis |
Drug Development
The compound plays a significant role in drug development processes, particularly in assessing the pharmacological properties of new tyrosine kinase inhibitors. Its deuterated form helps improve the stability and efficacy profiles of new drug candidates.
Case Study 1: Pharmacokinetics of Dasatinib
A study involving healthy subjects examined the pharmacokinetics of Dasatinib using this compound as a tracer. The findings indicated significant variability in drug absorption and metabolism influenced by genetic factors and co-administered medications .
Case Study 2: Metabolic Pathway Analysis
Research utilizing this compound demonstrated its effectiveness in tracing metabolic pathways involving BCR-ABL fusion proteins. This study provided insights into how alterations in metabolism could affect therapeutic outcomes in leukemia patients .
相似化合物的比较
Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.
Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different mechanism of action.
Nilotinib: A tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties
Uniqueness: N-Deshydroxyethyl Dasatinib-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in scientific research. This labeling also helps in tracing the compound’s metabolic pathways and understanding its pharmacokinetics .
生物活性
N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib, primarily utilized in research contexts to study tyrosine kinase inhibitors and their implications in cancer therapy. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and research applications.
Overview of this compound
- Chemical Structure : The molecular formula is with a molecular weight of 452.00 g/mol.
- Classification : It is categorized as a tyrosine kinase inhibitor, specifically targeting the ABL kinase and involved in the degradation of this protein through various biochemical pathways.
This compound functions primarily by binding to the ABL tyrosine kinase, inhibiting its activity, which is crucial in several types of leukemia. The compound also interacts with IAP ligands, facilitating the degradation of target proteins through a mechanism known as SNIPER (Specific and Non-genetic Inhibitor of Apoptosis Protein-dependent Protein Erasers) .
Key Mechanisms:
- Target Interaction : Binds to ABL kinase and IAP ligands.
- Biochemical Pathways : Influences cellular signaling pathways by modulating ABL activity, leading to apoptosis in cancer cells.
- Pharmacokinetics : The incorporation of deuterium enhances stability and allows for precise tracking in metabolic studies .
The compound exhibits significant biochemical properties that contribute to its efficacy as a therapeutic agent:
- Cellular Effects : Primarily affects ABL protein interactions, leading to altered cell signaling and apoptosis.
- Molecular Mechanism : Interacts at the molecular level through specific binding sites on target proteins .
Research Applications
This compound has diverse applications across various fields:
- Cancer Research : Used extensively in studies evaluating the efficacy of kinase inhibitors in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
- Biochemical Studies : Acts as a stable isotope-labeled compound for investigating reaction mechanisms and kinetics in drug metabolism .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | IC50 (nM) | Therapeutic Use |
---|---|---|---|
This compound | ABL Kinase Inhibition | - | Research and Development |
Dasatinib | Multi-target TKI (ABL, Src, c-Kit) | <1 | CML and ALL treatment |
Imatinib | BCR-ABL Inhibition | 30 | First-line treatment for CML |
Nilotinib | BCR-ABL Inhibition | 30 | Second-line treatment for CML |
Case Studies and Research Findings
- Efficacy in CML Models : Studies have demonstrated that dasatinib and its derivatives significantly reduce tumor growth in CML models. For instance, a study indicated that dasatinib inhibited tumor growth and metastasis in a nude mouse model .
- Impact on Bone Microenvironment : Research shows that dasatinib not only targets cancer cells but also affects the bone microenvironment by inhibiting osteoclastic activity, thus providing a protective effect on bone health during treatment .
- Safety Profile : The safety profile of dasatinib includes common side effects such as myelosuppression, fluid retention, and gastrointestinal issues. Long-term studies have linked dasatinib to an increased risk of pulmonary arterial hypertension (PAH) .
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBZFFWLHXORTB-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675797 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189998-96-6 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。